2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-amino-6H-1,3,4-thiadiazine-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-2-11-5(10)4-3-12-6(7)9-8-4;/h2-3H2,1H3,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYOJOMNQNAQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(SC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl chloroformate with thiosemicarbazide, followed by cyclization in the presence of a base. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Polar solvents like ethanol or methanol
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted thiadiazine derivatives
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of 2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride. The compound has been evaluated against various bacterial strains including both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : In vitro tests demonstrated that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Antitumor Potential
Research indicates that derivatives of thiadiazine compounds can exhibit antitumor properties. This compound has been synthesized and tested for its efficacy against various cancer cell lines:
- Case Study : A study published in the European Journal of Medicinal Chemistry reported that modified thiadiazines showed promising results in inhibiting tumor growth in vitro .
Synthesis of Bioactive Compounds
This compound serves as a precursor for the synthesis of various bioactive molecules through multicomponent reactions. Its ability to participate in diverse synthetic pathways makes it valuable in drug development:
- Synthetic Applications : The compound has been utilized in the synthesis of novel pyrazole derivatives which have shown enhanced biological activities .
Pharmacological Research
The pharmacological potential of this compound extends to its role as a lead compound for developing new drugs targeting specific diseases:
- Research Insights : Studies have indicated that the compound can modulate specific biological pathways, making it a candidate for further pharmacological investigations .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 | |
| Antibacterial | Escherichia coli | 50 | |
| Antitumor | Various cancer cell lines | Varies |
Table 2: Synthetic Methods Involving this compound
Mechanism of Action
The mechanism of action of 2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity, which can affect various biochemical pathways.
Interacting with cellular receptors: Modulating receptor activity, leading to changes in cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride
- 5-Amino-2-methylthiazole-4-carboxylic acid ethyl ester
- (S)-piperidine-2-carboxylic acid ethyl ester hydrochloride
Biological Activity
2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features allow it to interact with various biological targets, leading to a range of pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
- IUPAC Name : Ethyl 2-amino-6H-[1,3,4]thiadiazine-5-carboxylate hydrochloride
- Molecular Formula : CHClNOS
- Molecular Weight : 195.63 g/mol
- CAS Number : 1171535-57-1
Synthesis
The synthesis of this compound typically involves the cyclization of thiosemicarbazides with ethyl chloroformate under basic conditions. Common reaction conditions include:
- Temperature : 50–70°C
- Solvent : Polar solvents such as ethanol or methanol
- Catalyst : Sodium hydroxide or potassium carbonate
Antimicrobial Activity
Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds related to 2-Amino-6H-[1,3,4]thiadiazine displayed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 µg/mL, suggesting moderate to strong antimicrobial activity.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in several studies:
- In a rat model of carrageenan-induced paw edema, the compound showed a reduction in inflammation comparable to standard anti-inflammatory drugs .
- The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Anticancer Activity
The anticancer properties of 2-Amino-6H-[1,3,4]thiadiazine derivatives have garnered attention:
- A study reported that these compounds exhibited antiproliferative effects on various human cancer cell lines with IC50 values ranging from 10 to 50 µM .
- The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
The biological activity of 2-Amino-6H-[1,3,4]thiadiazine is attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial resistance.
- Receptor Modulation : Interaction with cellular receptors can alter cell signaling pathways, influencing cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| Thiadiazole Derivative A | Thiadiazole | MIC = 64 µg/mL | Significant reduction in edema | IC50 = 25 µM |
| Thiadiazole Derivative B | Thiadiazole | MIC = 32 µg/mL | Moderate reduction in edema | IC50 = 30 µM |
| 2-Amino-6H-[1,3,4]thiadiazine | Thiadiazine | MIC = 128 µg/mL | Significant reduction in edema | IC50 = 15 µM |
Case Studies
- Antimicrobial Efficacy Study : In vitro tests on Staphylococcus aureus revealed that the compound inhibited growth effectively at concentrations as low as 32 µg/mL.
- Inflammation Model Study : In a controlled experiment using carrageenan-induced edema in rats, the compound reduced swelling significantly compared to untreated controls.
Q & A
Basic Question: What are the optimal reaction conditions for synthesizing 2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with precursor molecules like 2-amino-thiazol-4(5H)-one or substituted indole derivatives. For example, esterification under reflux conditions (e.g., ethanol with sulfuric acid as a catalyst) is a critical step, as seen in the synthesis of analogous triazolo-thiadiazines . Key parameters include:
- Reflux duration : 4–8 hours for ester intermediates.
- Cyclization : Use of acetic acid or phosphorus oxychloride for ring closure .
- Purification : Recrystallization from DMF/acetic acid mixtures improves yield and purity .
Advanced Question: How can researchers address discrepancies in spectroscopic data for derivatives of this compound?
Methodological Answer:
Contradictions in NMR or IR spectra often arise from tautomeric forms or impurities. For example, thiadiazine derivatives may exhibit keto-enol tautomerism, altering peak assignments. To resolve this:
- Multi-technique validation : Cross-reference NMR (¹H/¹³C), IR, and mass spectrometry data .
- Dynamic NMR studies : Monitor temperature-dependent shifts to identify tautomeric equilibria .
- Chromatographic purity checks : Use HPLC to confirm absence of byproducts (e.g., unreacted hydrazides) .
Basic Question: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
Advanced Question: How can computational tools aid in designing novel derivatives with enhanced bioactivity?
Methodological Answer:
Retrosynthetic analysis and molecular docking are critical:
- AI-driven synthesis planning : Tools like Reaxys or BKMS_METABOLIC predict feasible routes by analyzing reaction databases (e.g., one-step esterification protocols) .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes) based on thiadiazine’s heterocyclic core .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with nematicidal activity .
Basic Question: What are common impurities in synthesized batches, and how are they mitigated?
Methodological Answer:
Frequent impurities include unreacted hydrazides or oxidized byproducts. Mitigation strategies:
- Column chromatography : Separate impurities using silica gel with ethyl acetate/hexane gradients .
- Acid-base washes : Remove unreacted amines or acids via pH-selective extraction .
- Stoichiometric control : Optimize molar ratios (e.g., 1.1:1 for phenacyl bromides) to minimize side reactions .
Advanced Question: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Stability is pH- and temperature-sensitive:
- Hydrolytic degradation : The ester group hydrolyzes in aqueous media (pH > 7), forming carboxylic acid derivatives. Stability studies in buffered solutions (pH 4–6) show <5% degradation over 30 days .
- Thermal stability : Store at −15°C under anhydrous Argon to prevent decomposition .
- Light sensitivity : Amber glass vials reduce photolytic cleavage of the thiadiazine ring .
Advanced Question: What strategies resolve low yields in cyclization steps during synthesis?
Methodological Answer:
Low yields often result from incomplete ring closure or competing reactions. Solutions include:
- Catalyst optimization : Use DMAP or KOH to enhance nucleophilic attack during cyclization .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 14 hours) for oxadiazole intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .
Basic Question: How is biological activity assessed for derivatives of this compound?
Methodological Answer:
Standard assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
